4-nitrobenzyl N-(3,4-dimethoxybenzoyl)phenylalaninate
Overview
Description
4-nitrobenzyl N-(3,4-dimethoxybenzoyl)phenylalaninate is a useful research compound. Its molecular formula is C25H24N2O7 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.15835111 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoremovable Protecting Groups in Organic Synthesis
The use of light-sensitive protecting groups, such as 2-nitrobenzyl derivatives, in the synthesis of organic compounds has been reviewed. These groups are crucial for blocking functional groups in synthesis processes involving polyfunctional molecules. The incorporation, synthetic utility, and final removal of these protecting groups are critical in various syntheses, including carbohydrate chemistry, nucleotide synthesis, and peptide synthesis on polymeric supports (Pillai, 1980).
Enzymatic Reduction of Nitrobenzyl Compounds
Studies have explored the enzymatic reduction of nitrobenzyl compounds to their corresponding amino derivatives in various biological tissues. This enzymatic activity is essential for understanding the metabolic pathways and potential toxicological impacts of nitrobenzyl derivatives, offering insights into their biocompatibility and safety profile in biomedical applications (Hitchcock & Murphy, 1967).
Kinetics of Reductively-Initiated Fragmentation
The kinetics of reductively-initiated fragmentation of 4-nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, have been systematically studied. This research offers insights into the design of bioreductive prodrugs, where the rate of fragmentation following reduction is a critical parameter. Such studies could provide a basis for the development of targeted drug delivery systems or therapeutic agents involving 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)phenylalaninate (Hay et al., 1999).
Control of Protein Phosphorylation
The genetically encoded photocaged amino acid 4,5-dimethoxy-2-nitrobenzylserine has been used to photoactivate phosphorylation of the transcription factor Pho4 in Saccharomyces cerevisiae. This approach, leveraging light to control biological processes, underscores the potential of 4-nitrobenzyl derivatives in developing tools for biological research and therapeutic interventions (Lemke et al., 2007).
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7/c1-32-22-13-10-19(15-23(22)33-2)24(28)26-21(14-17-6-4-3-5-7-17)25(29)34-16-18-8-11-20(12-9-18)27(30)31/h3-13,15,21H,14,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYYYJXBZMVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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